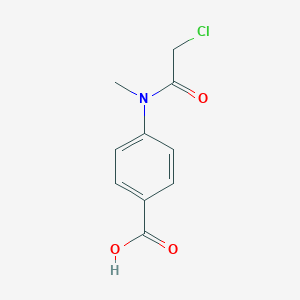

苯甲酸,4-(1-吡咯烷基羰基)-

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including solvothermal synthesis as seen in the creation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the synthesis of hydrazone derivatives, such as 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, characterized by spectroscopic techniques . Organotin(IV) complexes of benzoic acid derivatives have also been synthesized and characterized, indicating a range of methods to create such compounds .

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and computational methods like density functional theory (DFT) . The molecular geometry can be optimized using computational methods to predict the properties of the compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be tailored for specific applications, such as the attachment onto surfaces for solar cell applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse. For instance, metal-organic frameworks based on benzoic acid derivatives can display thermo- and solvatochromic properties, undergoing color changes with temperature and solvent variations . The mesomorphic properties of benzoic acid esters have been studied, with some forming liquid crystalline states . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated using computational methods, which is important for materials science applications .

Relevant Case Studies

Case studies involving benzoic acid derivatives include the investigation of their use in metal-organic frameworks , their potential in solar cell technology , and their biological applications, such as testing against different bacteria and fungi . These studies demonstrate the versatility of benzoic acid derivatives in various fields, from materials science to biotechnology.

科学研究应用

药代动力学建模

苯甲酸因其在食品和饮料产品中的防腐特性而被广泛研究,重点是不同物种的药代动力学数据。霍夫曼和汉尼曼 (2017 年) 的一项研究为大鼠、豚鼠和人类中的苯甲酸建立了基于生理的药代动力学 (PBPK) 模型。这些模型预测苯甲酸在肝脏中代谢为马尿酸,展示了该化合物的药代动力学行为,并为膳食暴露评估提供了依据 苯甲酸在老鼠、豚鼠和人类中的基于生理的药代动力学分析:对饮食暴露和种间不确定性的影响。

肠道健康调节

毛等人 (2019 年) 探讨了苯甲酸作为一种抗菌和抗真菌防腐剂的作用,并指出它通过促进肠道功能来改善生长和健康。本研究强调了适当水平的苯甲酸可以增强肠道中的酶活性、免疫力和微生物群,而过量摄入可能会损害肠道健康 用作食品和饲料添加剂的苯甲酸可以调节肠道功能。

金属对电子系统的な影响

Lewandowski、Kalinowska 和 Lewandowska (2005 年) 的研究深入探讨了选定金属与生物重要分子(包括苯甲酸衍生物)的电子系统之间的相互作用。本研究利用各种光谱技术来检查金属如何影响这些化合物的电子系统,从而深入了解它们的反应性和潜在应用 金属对生物重要配体电子系统的影响。苯甲酸盐、水杨酸盐、烟酸盐和异尿酸盐的光谱研究。评论。

抗氧化、抗菌和细胞毒活性

Godlewska-Żyłkiewicz 等人 (2020 年) 的一项综述比较了包括苯甲酸在内的选定羧酸的结构差异对其抗氧化、抗菌和细胞毒活性的影响。这项综合分析揭示了这些化合物结构与其生物活性之间的相关性,表明了潜在的治疗应用 植物的生物活性化合物:结构相关的抗氧化、微生物和细胞毒活性。

环境和材料科学

在环境科学和材料工程领域,苯甲酸衍生物因其在高级氧化过程、聚合物合成以及作为农业应用中的酸化剂中的作用而受到研究。例如,Qutob 等人 (2022 年) 关于扑热息痛等污染物降解的研究突出了这些化合物与环境的相关性 高级氧化法降解扑热息痛的综述:途径、副产物、生物毒性和密度泛函理论计算。

安全和危害

While specific safety data for “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is not available in the search results, it’s generally advisable to handle all chemical substances with care. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation .

属性

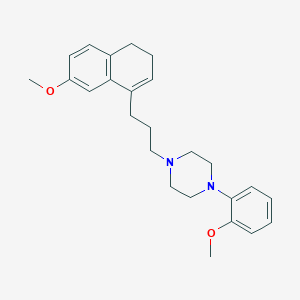

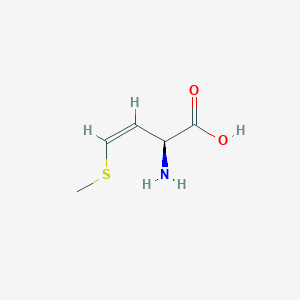

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448848 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

CAS RN |

150057-97-9 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)